Imidazole-1-acetamide, 5-ethyl-2-nitro-
Description
Contextualization within Heterocyclic Chemistry and Nitroimidazole Frameworks
Imidazole (B134444) is an aromatic five-membered heterocycle containing two nitrogen atoms. nih.gov This ring system is a fundamental building block in nature, found in essential biomolecules like the amino acid histidine and purines in DNA. nih.gov The electron-rich nature of the imidazole ring makes it a versatile scaffold in medicinal chemistry and materials science. researchgate.net
The introduction of a nitro group (NO₂) to the imidazole ring dramatically alters its electronic properties and chemical reactivity, giving rise to the nitroimidazole framework. Nitroimidazoles are a significant class of compounds, first discovered as natural products with antibacterial activity in the 1950s. mdpi.comnih.gov The compound azomycin (B20884), or 2-nitroimidazole (B3424786), was one of the first such discoveries and spurred the synthesis of numerous analogs. mdpi.comnih.gov
Nitroimidazoles, particularly 5-nitroimidazoles, are known for their broad-spectrum activity against anaerobic bacteria and parasites. unimib.itjocpr.comjocpr.com The nitro group is crucial for their mechanism of action, which often involves reductive activation within hypoxic (low oxygen) cells to generate reactive radical species that can damage cellular components like DNA. unimib.itnih.gov While the majority of well-known therapeutic nitroimidazoles are 5-nitro isomers like metronidazole (B1676534), 2-nitroimidazoles such as benznidazole (B1666585) are also clinically important. wikipedia.org Imidazole-1-acetamide, 5-ethyl-2-nitro- belongs to this 2-nitroimidazole subclass.
Significance of Functionalized Imidazoles in Contemporary Chemical Synthesis
The process of "functionalization"—attaching various chemical groups to a core molecular structure—is a cornerstone of modern chemical synthesis, allowing for the fine-tuning of a molecule's properties. In the context of imidazoles, functionalization at different positions on the ring (the nitrogen atoms or the carbon atoms) leads to a vast diversity of compounds with tailored characteristics. researchgate.net
The 2-Nitro Group: As a strong electron-withdrawing group, it significantly influences the electronic nature of the imidazole ring, making it more susceptible to certain types of chemical reactions. This group is fundamental to the bio-reductive activation seen in many nitroimidazole-based agents. unimib.it
The 5-Ethyl Group: Alkyl groups like ethyl at the C-5 position can impact the molecule's lipophilicity (its ability to dissolve in fats and oils), which can influence its distribution and penetration into biological tissues or its solubility in various solvents for synthetic reactions. jocpr.com
The 1-Acetamide Group: The substituent at the N-1 position is critical for modulating the molecule's properties. The acetamide (B32628) group (-CH₂CONH₂) introduces both flexibility and hydrogen bonding capabilities (both as a donor and acceptor), which can be crucial for interactions with biological targets or for self-assembly in materials science applications. nih.gov The synthesis of N-1 substituted imidazoles is a common strategy to create derivatives with diverse activities. researchgate.net
The combination of these specific functional groups on the imidazole scaffold makes Imidazole-1-acetamide, 5-ethyl-2-nitro- a distinct chemical entity whose properties are a composite of these individual contributions.
Overview of Research Trajectories for Novel Imidazole Derivatives
Research into novel imidazole derivatives is a vibrant and expanding field. Current trajectories often focus on several key areas where compounds structurally related to Imidazole-1-acetamide, 5-ethyl-2-nitro- are being explored:
Antimicrobial Agents: There is a renewed interest in developing new nitroimidazole analogues to combat emerging and evolving infectious diseases, including drug-resistant strains of tuberculosis and various parasitic infections. unimib.itnih.gov Research often involves modifying the substituents on the nitroimidazole core to enhance potency and improve pharmacological profiles. nih.gov
Hypoxia-Selective Agents: The reductive activation of the nitro group in low-oxygen environments makes nitroimidazoles attractive candidates for targeting hypoxic solid tumors in oncology. unimib.it These compounds can act as radiosensitizers or as vehicles to deliver cytotoxic agents specifically to the oxygen-deficient core of tumors.
Materials Science: The imidazole ring's ability to coordinate with metal ions and its hydrogen-bonding capabilities make it a valuable component in the design of metal-organic frameworks (MOFs), polymers, and other advanced materials.
Synthetic Intermediates: Functionalized imidazoles serve as versatile building blocks in organic synthesis. nih.govacs.org The specific arrangement of functional groups in a molecule like Imidazole-1-acetamide, 5-ethyl-2-nitro- allows for further chemical transformations, enabling the construction of more complex molecular architectures.
While direct and extensive research findings on Imidazole-1-acetamide, 5-ethyl-2-nitro- are limited, its structure places it firmly within these active areas of chemical investigation. Future research could explore its potential in any of these domains, building upon the vast body of knowledge established for the broader nitroimidazole class.
Physicochemical Properties
| Property | Value |
| CAS Number | 23571-58-6 |
| Molecular Formula | C₈H₁₂N₄O₃ |
| Molecular Weight | 212.21 g/mol |
| IUPAC Name | 2-(5-ethyl-2-nitro-1H-imidazol-1-yl)-N-methylacetamide |
Data sourced from publicly available chemical databases. guidechem.comalfa-chemistry.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
22796-68-5 |
|---|---|
Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(5-ethyl-2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O3/c1-2-5-3-9-7(11(13)14)10(5)4-6(8)12/h3H,2,4H2,1H3,(H2,8,12) |
InChI Key |
BOGTWUZVXONQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Chemistry and Methodologies for Imidazole 1 Acetamide, 5 Ethyl 2 Nitro
Strategic Approaches to Imidazole (B134444) Ring Construction
The synthesis of the substituted imidazole scaffold is the foundational step. Modern synthetic strategies prioritize efficiency, atom economy, and control over the substitution pattern (regiocontrol).
Regiocontrol in the Synthesis of Substituted Imidazoles
Achieving the correct placement of the ethyl group at the C5 position is a critical challenge in the synthesis of the imidazole ring. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications. rsc.org A key consideration in developing new methods is to provide regiochemically flexible access to the various imidazole substitution patterns while increasing the functional group tolerance of the process. rsc.org
One established method that allows for some regiocontrol is the Debus-Radziszewski imidazole synthesis . This reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org The substitution pattern of the final imidazole product is directly determined by the choice of these starting materials. To obtain a 5-ethyl-imidazole, a strategic selection of reactants is necessary. For example, using a dicarbonyl compound where one of the carbonyls is adjacent to an ethyl group can direct the formation of the desired regioisomer.
Recent advances have focused on developing more sophisticated protocols that offer complete regioselectivity. For instance, a method for synthesizing 1,4-disubstituted imidazoles has been developed that proceeds with complete regioselectivity, which is a challenge for many existing literature methods. nih.gov While this specific protocol yields a different substitution pattern, the underlying principles of controlling reactant assembly are broadly applicable. Two-bond disconnection strategies, such as combining a C2–N3 fragment with an N1–C4–C5 unit, have also been explored to create trisubstituted imidazoles with defined regiochemistry. rsc.org
Multi-Component Reaction Design for Imidazole Scaffolds
Multi-component reactions (MCRs) are highly efficient for constructing complex molecular scaffolds like imidazoles in a single step from three or more starting materials. rsc.org The Debus-Radziszewski synthesis is a classic example of an MCR used for preparing imidazoles. wikipedia.org Numerous modern variations have been developed to improve yields, broaden the substrate scope, and employ catalytic systems.
Various catalysts have been investigated to promote the MCR synthesis of imidazoles. For instance, fluoroboric acid-derived catalyst systems have been explored for three-component reactions (3-MCR) to form 2,4,5-trisubstituted imidazoles and four-component reactions (4-MCR) for 1,2,4,5-tetrasubstituted imidazoles. rsc.org Metal-free synthetic routes have also been developed, using acid promotion for the MCR construction of tri- and tetrasubstituted imidazole derivatives in good to excellent yields. acs.org These MCRs offer a powerful and convergent approach to the 5-ethyl-imidazole core, where an appropriately chosen aldehyde, a dicarbonyl species, and an ammonia source could theoretically assemble the desired scaffold in one pot.
| MCR Approach | Components | Catalyst/Conditions | Product Type | Reference |
| Debus-Radziszewski | 1,2-dicarbonyl, aldehyde, ammonia | Heat | Tri-substituted Imidazole | wikipedia.org |
| HBF₄-Catalyzed | 1,2-diketone, aldehyde, ammonium (B1175870) salts | HBF₄–SiO₂ | Tri-substituted Imidazole | rsc.org |
| Metal-Free Acid-Promoted | Diphenylacetylene, aldehyde, NH₄OAc | PivOH, DMSO/H₂O, 140 °C | Tri-substituted Imidazole | acs.org |
| Erbium Triflate-Catalyzed | α-azido chalcones, aryl aldehydes, anilines | Er(OTf)₃ | Highly substituted Imidazole | organic-chemistry.org |
Introduction of the Nitro Group at the C2 Position
Introducing a nitro group specifically at the C2 position of the imidazole ring is a significant synthetic hurdle. Direct nitration of imidazole typically yields 4-nitro or 5-nitro derivatives, making the synthesis of 2-nitroimidazoles challenging. google.comichem.md Two primary strategies are employed to overcome this: direct nitration of a pre-formed imidazole ring under specific conditions, or building the ring using a synthon that already contains the 2-nitro functionality.
Nitration Reactions of Imidazole Precursors
The direct nitration of an imidazole at the C2 position is difficult because standard nitrating conditions (e.g., fuming nitric acid with sulfuric acid) favor substitution at the C4 or C5 positions. google.com To achieve C2 nitration, the inherent reactivity of the imidazole ring must be manipulated. The C2 hydrogen is the most acidic proton on the imidazole ring. google.com This property can be exploited by using a strong base to deprotonate the C2 position, creating a nucleophilic anion. This anion can then react with an electrophilic nitrating agent to install the nitro group at the desired position.
One reported method involves dissolving a 1-formyl-imidazole in tetrahydrofuran, followed by the addition of n-butyl lithium to generate the C2 anion. patsnap.com This intermediate is then treated with a nitrating species, such as one generated in situ from potassium nitrate (B79036) (KNO₃) and trifluoroacetic anhydride (B1165640) (TFAA), to yield the 1-formyl-2-nitro-1H-imidazole product in moderate yields (around 62%). patsnap.com Another approach starts from imidazole itself, converting it to an N-trityl derivative, which is then treated with n-butyl lithium and n-propyl nitrate to furnish 2-nitroimidazole (B3424786) after acid hydrolysis. nih.gov
| Method | Imidazole Substrate | Reagents | Key Step | Outcome | Reference |
| Deprotonation/Nitration | 1-formyl-imidazole | 1. n-butyl lithium; 2. KNO₃/TFAA | C2 lithiation followed by electrophilic nitration | 1-formyl-2-nitro-1H-imidazole | patsnap.com |
| Deprotonation/Nitration | N-trityl imidazole | 1. n-butyl lithium; 2. n-propyl nitrate; 3. Acid hydrolysis | C2 lithiation of a protected imidazole | 2-nitroimidazole | nih.gov |
| Diazotization/Nitration | 2-aminoimidazole | 1. NaNO₂/HBF₄; 2. NaNO₂/Cu powder | Conversion of amino group to nitro group via diazonium salt | 2-nitroimidazole | nih.govgoogle.com |
| Solvothermal Nitration | 4,5-diphenylimidazole | Metal nitrates (Co, Ni, Zn) in methanol | In situ nitration during complex formation | 4,5-diphenyl-2-nitroimidazole | ichem.md |
Synthesis Incorporating Pre-Formed Nitroimidazole Moieties
An alternative to direct nitration is to use a starting material that already contains the 2-nitroimidazole core. The synthesis of 2-nitroimidazole (also known as the antibiotic Azomycin) can be achieved from 2-aminoimidazole through a two-step process involving diazotization followed by nitration. nih.govgoogle.com In this method, 2-aminoimidazole is treated with sodium nitrite (B80452) in fluoboric acid to form a diazonium salt, which is then reacted with excess sodium nitrite in the presence of copper powder to yield 2-nitroimidazole. google.com
Once the 2-nitroimidazole scaffold is obtained, subsequent synthetic steps would be required to introduce the ethyl group at the C5 position and the acetamide (B32628) group at the N1 position. The presence of the electron-withdrawing nitro group significantly alters the reactivity of the imidazole ring, which must be taken into account during the planning of these subsequent functionalization steps. A variety of biologically active molecules have been synthesized using a pre-formed nitroimidazole moiety as a key building block. mdpi.comsemanticscholar.org
Derivatization at the N1 Position with Acetamide Moiety
The final step in the synthesis of Imidazole-1-acetamide, 5-ethyl-2-nitro- is the introduction of the acetamide group at the N1 position of the 5-ethyl-2-nitroimidazole intermediate. This transformation is typically achieved through an N-alkylation reaction. Imidazoles can be alkylated at the nitrogen position using various electrophiles, including alkyl halides. youtube.com
For the synthesis of the target molecule, the 5-ethyl-2-nitroimidazole intermediate would be reacted with a suitable two-carbon electrophile bearing the acetamide functionality or a precursor. A common reagent for this purpose is 2-chloroacetamide (B119443) or 2-bromoacetamide. The reaction is generally carried out in the presence of a base (such as sodium hydride or potassium carbonate) in an aprotic solvent. The base deprotonates the N1 position of the imidazole, generating an imidazolate anion that acts as a nucleophile, attacking the electrophilic carbon of the haloacetamide and displacing the halide to form the desired N-C bond.
The synthesis of various 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives has been reported, demonstrating the feasibility of modifying the N1 position of a nitroimidazole core. For example, new imidazole-4-N-acetamide derivatives have been synthesized by first alkylating a nitroimidazole, followed by reduction of the nitro group and acylation. nih.gov While the sequence is different, it confirms the chemical compatibility of these functional groups. A direct approach for the target compound would involve the nucleophilic substitution reaction between 2-methyl-5-nitroimidazole (B138375) and a suitable piperazine (B1678402) derivative to form an acetamide linkage, showcasing a relevant synthetic strategy. semanticscholar.org
N-Alkylation and N-Acylation Strategies
The introduction of the acetamide group at the N1 position of the imidazole ring is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation with a suitable two-carbon synthon, followed by conversion to the amide, or through direct N-acylation.
N-alkylation of a pre-existing 5-ethyl-2-nitroimidazole core is a common strategy. This reaction involves the deprotonation of the imidazole nitrogen, which is weakly acidic, followed by nucleophilic attack on an electrophilic alkylating agent. A variety of bases and solvents can be employed to optimize reaction conditions, with the choice often depending on the specific alkylating agent used. For instance, the alkylation of nitroimidazoles has been successfully carried out using bases like potassium carbonate (K2CO3) in solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF). The use of 2-haloacetamide or a precursor like 2-bromoethanol (B42945) followed by oxidation and amidation are viable routes. Studies on related nitroimidazoles show that N-alkylation can be achieved by reacting the imidazole with reagents like tert-butyl 2-bromoethylcarbamate in the presence of sodium carbonate and sodium iodide.
Following N-alkylation with a precursor, such as 1-(2-aminoethyl)-5-ethyl-2-nitroimidazole, a subsequent N-acylation step is required to form the final acetamide group. This can be accomplished using standard acylation agents like acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base to neutralize the acid byproduct. Methodologies have been developed for the selective N-acylation of amino alcohol side chains on 2-nitroimidazoles using reagents such as BOP chloride or diethyl cyanophosphonate. nih.gov
| Nitroimidazole Substrate | Alkylating Agent | Base/Solvent System | Reference |
|---|---|---|---|
| 2-nitroimidazole | tert-butyl 2-bromoethylcarbamate | Na2CO3, NaI / DMF | |
| 2-nitroimidazole | (2-bromoethoxy)(tert-butyl)dimethylsilane | K2CO3 / DMF | |
| 2-methyl-4(5)-nitro-1H-imidazole | Various alkyl halides | Phase-Transfer Catalyst | semanticscholar.org |
Coupling Reactions for Imidazole-1-acetamide Formation
The formation of the amide bond is central to synthesizing the acetamide moiety. This can be viewed as a coupling reaction between the N1-substituted imidazole amine precursor and an acetyl group source. Standard peptide coupling reagents are often employed to facilitate this transformation, ensuring high yields and minimizing side reactions.
One common approach involves activating a carboxylic acid (acetic acid) with a coupling agent, which converts the hydroxyl group of the acid into a better leaving group, thus facilitating nucleophilic attack by the amine. Examples from related syntheses show the use of various reagents. For instance, the synthesis of 2-[2-(2-Methyl-5-nitro-imidazol-1-yl)-ethoxy]-N-phenyl-acetamide is achieved by reacting the corresponding alcohol with an aniline (B41778) alkyl amide derivative, showcasing the formation of an acetamide-like structure. orientjchem.org Other studies describe the amidation of a β-amino alcohol side chain on a 2-nitroimidazole core using coupling agents like BOP chloride or by activating the carboxylic acid with acetic anhydride. nih.gov These methods are directly applicable to the formation of the N1-acetamide group.
The reaction conditions for these coupling reactions are generally mild, often proceeding at room temperature. The choice of solvent can vary, with dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) being common options. nih.gov
| Amine Component | Acid/Acylating Component | Coupling Reagent/Conditions | Reference |
|---|---|---|---|
| 2-nitroimidazole β-amino alcohol | Carboxylic Acid | BOP chloride, (2-Pr)2NEt, CH2Cl2 | nih.gov |
| 2-nitroimidazole β-amino alcohol | Carboxylic Acid | (EtO)2POCN, (2-Pr)2NEt, DMF | nih.gov |
| Metronidazole (B1676534) (alcohol) derivative | Aniline alkyl amide | Na metal, Dioxane, reflux | orientjchem.org |
Incorporation of the Ethyl Group at the C5 Position
Direct ethylation of a 2-nitroimidazole core at the C5 position is synthetically challenging. The imidazole ring has multiple reactive sites, and the presence of a strongly electron-withdrawing nitro group at C2 deactivates the ring towards electrophilic substitution and directs nucleophilic attack to other positions (C4). Furthermore, many organometallic reagents that could be used for ethylation are incompatible with the nitro group. Consequently, direct C-H ethylation methods are not commonly reported for this specific substrate and are generally considered low-yielding and unselective.
A more reliable and commonly employed strategy involves the use of a starting material that already contains the 5-ethyl substituent. This precursor can either be a 5-ethylimidazole derivative that is subsequently nitrated or a non-cyclic building block that is used to construct the 5-ethylimidazole ring.
For example, a synthesis could begin with 4-ethyl-1H-imidazole. The critical step would then be the regioselective nitration to introduce the nitro group at the C2 position. Nitration of the imidazole ring can be achieved using nitrating agents like nitric acid in sulfuric acid. However, controlling the position of nitration (C2 vs. C4/C5) is crucial and can be influenced by the substituent at N1 and the reaction conditions. The synthesis of 2-nitroimidazole itself can be achieved from 2-aminoimidazole via diazotization followed by reaction with a nitrite source. A similar pathway could be envisioned starting from 2-amino-5-ethylimidazole.
Alternatively, the entire 5-ethyl-2-nitroimidazole scaffold can be constructed using multi-component reactions. The Debus synthesis, for instance, uses glyoxal, an aldehyde, and ammonia to form substituted imidazoles. researchgate.net By using an appropriate aldehyde precursor (e.g., propanal), an ethyl group could potentially be incorporated at the desired position during the ring formation. The resulting 4(5)-ethylimidazole would then require nitration.
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. For the synthesis of complex heterocyclic compounds like Imidazole-1-acetamide, 5-ethyl-2-nitro-, advanced protocols such as microwave-assisted synthesis offer significant advantages.
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times, improving yields, and often enabling solvent-free reactions. researchgate.net This technology is highly applicable to the synthesis of imidazole and nitroimidazole derivatives.
Studies have shown that the synthesis of 2-nitroimidazoles from 2-aminoimidazoles and sodium nitrite can be achieved under solvent-free conditions using a natural clay catalyst and microwave irradiation. This method avoids the use of strong mineral acids and simplifies the work-up procedure. The reactions are typically completed in minutes at a controlled temperature (e.g., 100°C), compared to hours or days required for conventional heating methods.
Similarly, the formation of the imidazole ring itself via multi-component reactions is often accelerated by microwave energy. The synthesis of tri- and tetrasubstituted imidazoles from aldehydes, benzil, and ammonium acetate (B1210297) is efficiently catalyzed by various agents under microwave irradiation, often in greener solvents like water or ethanol, or even under solvent-free conditions. nih.govnih.gov N-alkylation reactions and amide bond formations can also be significantly enhanced. nih.govnih.gov For example, the direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free microwave conditions, providing a green and efficient alternative to traditional coupling methods. nih.gov
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |
|---|---|---|---|---|
| 2-Nitroimidazole Synthesis | Hours, strong acid | Minutes, solvent-free, clay catalyst | Reduced time, green conditions | |
| Substituted Imidazole Synthesis | Hours to days, reflux | Minutes (4-16 min) | Drastic time reduction, higher yields | nih.gov |
| Amide Synthesis | Hours, coupling agents | ~2 hours, solvent-free | Efficiency, reduced waste | nih.gov |
| N-Alkylation | Hours, reflux | Minutes (e.g., 30 min) | Speed and efficiency | nih.gov |
Metal-Catalyzed and Organocatalytic Methodologies
While the direct N-alkylation of imidazoles is a common synthetic strategy, the application of metal-catalyzed and organocatalytic methods for the synthesis of Imidazole-1-acetamide, 5-ethyl-2-nitro- is not extensively documented in dedicated literature. However, general principles from imidazole synthesis can be extrapolated.
Metal-Catalyzed Approaches:
Metal catalysts, particularly those based on palladium and copper, are widely employed in C-N bond formation reactions, which are central to the synthesis of N-substituted imidazoles. While specific examples for the target molecule are scarce, related metal-catalyzed N-arylations and N-alkylations of imidazoles have been reported. For instance, copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations are powerful methods for creating N-aryl imidazole bonds. The adaptation of such methods for the N-alkylation with a haloacetamide derivative would likely require careful optimization of ligands, bases, and reaction conditions to be effective and avoid potential side reactions involving the nitro group.
A hypothetical metal-catalyzed approach could involve the coupling of 5-ethyl-2-nitroimidazole with a metalated acetamide derivative or the use of a metal catalyst to activate the N-H bond of the imidazole for subsequent reaction with a haloacetamide.
Organocatalytic Approaches:
Organocatalysis has emerged as a powerful tool in green chemistry, offering metal-free alternatives for various organic transformations. In the context of imidazole synthesis, certain organic molecules can act as catalysts. For instance, imidazole itself can function as an organocatalyst in the synthesis of other heterocyclic systems.
For the specific synthesis of Imidazole-1-acetamide, 5-ethyl-2-nitro-, an organocatalytic approach could potentially involve the use of a chiral organocatalyst to achieve an asymmetric synthesis, which is of significant interest in the development of pharmaceutical compounds. Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide, have been successfully used in asymmetric additions to nitroalkenes and other Michael acceptors. While not a direct N-alkylation, these methodologies highlight the potential of organocatalysis in constructing complex molecules containing nitro groups. A hypothetical organocatalytic N-alkylation of 5-ethyl-2-nitroimidazole could involve the use of a phase-transfer catalyst or a hydrogen-bond donor catalyst to facilitate the reaction with a suitable acetamide precursor.
Solvent-Free and Environmentally Benign Synthesis Approaches
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign synthetic methods for heterocyclic compounds, including imidazoles. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Solvent-Free Synthesis:
Solvent-free, or neat, reaction conditions often lead to higher reaction rates, easier product isolation, and reduced environmental impact. For the synthesis of imidazole derivatives, solvent-free methods have been successfully employed. mdpi.comnih.gov A plausible solvent-free synthesis of Imidazole-1-acetamide, 5-ethyl-2-nitro- would involve the direct reaction of 5-ethyl-2-nitroimidazole with 2-chloroacetamide or a similar reactive precursor in the absence of a solvent, likely with thermal or microwave activation. The use of a solid support or a catalyst that is active under solvent-free conditions could further enhance the efficiency of this approach.
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. lew.ro The synthesis of various nitroimidazole derivatives has been successfully achieved using microwave assistance. A notable example is the solvent-free synthesis of the antibiotic azomycin (B20884) (2-nitroimidazole) from 2-aminoimidazole and sodium nitrite using potter's clay as a catalyst under microwave irradiation. unito.it
A proposed microwave-assisted synthesis of Imidazole-1-acetamide, 5-ethyl-2-nitro- would involve the N-alkylation of 5-ethyl-2-nitroimidazole with 2-chloroacetamide under solvent-free or minimal solvent conditions. This method is expected to be rapid and efficient.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes |
| Energy Input | Bulk heating | Direct molecular heating |
| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free or in minimal solvent |
| Yield | Variable | Often higher |
| By-products | Can be significant | Often reduced |
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can also provide a green alternative to traditional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This technique has been applied to the synthesis of various bioactive molecules, including heterocyclic compounds. An ultrasound-assisted synthesis of Imidazole-1-acetamide, 5-ethyl-2-nitro- could offer advantages in terms of reaction time and energy efficiency.
A general procedure for the synthesis of the target compound would likely involve the N-alkylation of 5-ethyl-2-nitroimidazole. Based on procedures for similar nitroimidazole alkylations, a typical reaction would involve dissolving 5-ethyl-2-nitroimidazole in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), followed by the addition of a base, like potassium carbonate, and the alkylating agent, 2-chloroacetamide. The reaction mixture would then be heated to facilitate the nucleophilic substitution.
| Reagent | Role |
| 5-ethyl-2-nitroimidazole | Starting material (nucleophile) |
| 2-chloroacetamide | Alkylating agent |
| Potassium Carbonate | Base (to deprotonate the imidazole nitrogen) |
| Acetonitrile / DMF | Solvent |
This reaction can be adapted to more environmentally friendly conditions by employing microwave or ultrasound irradiation, potentially under solvent-free conditions, to accelerate the reaction and minimize waste.
Reaction Mechanisms and Mechanistic Investigations of Imidazole 1 Acetamide, 5 Ethyl 2 Nitro Transformations
Influence of the Nitro Group on Imidazole (B134444) Ring Reactivity
The chemical behavior of Imidazole-1-acetamide, 5-ethyl-2-nitro- is fundamentally dictated by the presence and position of the nitro (NO₂) group on the imidazole ring. As a potent electron-withdrawing group, the nitro group significantly modulates the electron density of the aromatic system, thereby governing its reactivity in various chemical transformations. scientific.net
The primary influence of the nitro group is the deactivation of the imidazole ring towards electrophilic substitution reactions. By withdrawing electron density, it makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. scientific.net Conversely, this electronic pull enhances the ring's susceptibility to nucleophilic attack, particularly at the carbon atom bearing the nitro group. This activation towards nucleophilic substitution is a key feature of nitroaromatic compounds. acs.orgacs.org
Furthermore, the electron-withdrawing nature of the nitro group can influence the acidity of protons on adjacent functional groups. For instance, in related imidazole derivatives, the presence of a nitro group has been shown to decrease the electron density around nearby atoms, rendering attached protons more acidic and facilitating interactions with bases. scientific.netresearchgate.net Theoretical studies on nitroimidazole derivatives also indicate that the presence of the nitro group is crucial for maintaining the basicity of the N3 atom within the imidazole ring. nih.gov This dual influence on electrophilicity, nucleophilicity, and acidity is central to understanding the reaction mechanisms of 2-nitroimidazole (B3424786) compounds.
Detailed Analysis of Nucleophilic and Electrophilic Substitution Pathways
The reaction pathways for Imidazole-1-acetamide, 5-ethyl-2-nitro- and related 2-nitroimidazoles are dominated by nucleophilic substitutions, while electrophilic substitutions are considerably less favorable due to the deactivating effect of the nitro group. scientific.netacs.org
Nucleophilic Substitution: Nucleophilic substitution reactions are a cornerstone of 2-nitroimidazole chemistry. A common and synthetically important pathway is the N-alkylation of the 2-nitroimidazole core, where the imidazole nitrogen acts as a nucleophile. The synthesis of numerous 2-nitroimidazole derivatives, such as the radiosensitizer Misonidazole, proceeds through the condensation of 2-nitroimidazole with electrophilic reagents like epoxides (e.g., 1,2-epoxy-3-methoxypropane). nih.gov
Another significant nucleophilic pathway is the direct substitution of the nitro group itself. The electron-deficient nature of the C2 carbon makes it a prime target for attack by nucleophiles, leading to the displacement of the nitrite (B80452) ion (NO₂⁻). acs.orgacs.org This susceptibility has been highlighted as a potential mechanism for the biological action of some nitroimidazoles. acs.org Research on related 1-alkyl-4-bromo-2-nitroimidazoles has also shown that strong nucleophiles can lead to substitution at the 5-position of the imidazole ring. rsc.org
Electrophilic Substitution: Electrophilic aromatic substitution on the 2-nitroimidazole scaffold is challenging. The mechanism for such reactions typically involves the attack of the aromatic π-electron system on a strong electrophile, forming a carbocation intermediate (a sigma complex). masterorganicchemistry.comyoutube.com However, the strong deactivating effect of the C2-nitro group makes the imidazole ring electron-poor and thus a weak nucleophile, hindering the initial attack. While not impossible, these reactions generally require harsh conditions. For example, direct bromination of the parent 2-nitroimidazole with N-bromosuccinimide has been shown to yield the 4,5-dibromo-2-nitroimidazole, indicating that substitution can occur, though it may not be selective. rsc.org
| Reaction Type | Pathway Description | Reagents/Conditions | Product Type |
| Nucleophilic Substitution | N-alkylation of the imidazole ring | Epoxides, Alkyl halides | N1-substituted 2-nitroimidazole |
| Nucleophilic Substitution | Displacement of the C2-nitro group | Various Nucleophiles (e.g., thiols) | 2-substituted imidazole |
| Electrophilic Substitution | Halogenation of the imidazole ring | N-bromosuccinimide (NBS) | 4,5-dibromo-2-nitroimidazole |
Elucidation of Reaction Intermediates and Transition States
The mechanistic pathways of 2-nitroimidazole transformations, particularly their bioreductive activation, are characterized by the formation of transient reaction intermediates. A reaction intermediate is a short-lived, high-energy species that is formed in one step of a reaction and consumed in a subsequent step to form the final product. youtube.com
The most critical intermediate in the biological activity of 2-nitroimidazoles is the nitroradical anion . nih.gov This species is generated through a one-electron reduction of the nitro group, a process that occurs preferentially under hypoxic (low oxygen) conditions by cellular nitroreductases. nih.govnih.gov The formation of this radical anion is a key step, as its subsequent reactions lead to more reactive species that can covalently bind to cellular macromolecules like proteins, which is believed to be a primary mode of their therapeutic action. nih.gov The nitroradical anion can be studied in isolation using electrochemical techniques like cyclic voltammetry, which has allowed for the characterization of its formation and subsequent disproportionation reactions. researchgate.net
A transition state represents the point of highest potential energy along the reaction coordinate between reactants and intermediates or products. youtube.com While direct experimental observation of transition states is extremely difficult, their structures and energies can be investigated using computational methods. Density functional theory (DFT) calculations have been employed to study the degradation mechanisms of related nitroimidazoles, such as metronidazole (B1676534). nih.gov These studies can map out the entire reaction pathway, calculating the Gibbs free energy barriers for the formation of various intermediates and their corresponding transition states. For example, in the radical-initiated degradation of metronidazole, hydrogen abstraction pathways were found to proceed through specific transition states with calculated activation energies, leading to various hydroxylated intermediates. nih.gov
Kinetic and Thermodynamic Aspects of Imidazole-1-acetamide, 5-ethyl-2-nitro- Reactions
The rates and energy changes associated with the reactions of nitroimidazoles are crucial for understanding their stability and reactivity. Kinetic studies investigate the rate at which a reaction proceeds, while thermodynamic studies examine the energy differences between reactants and products.
Kinetic analyses of the degradation of various nitroimidazole derivatives have often shown the reactions to follow first-order kinetics, where the reaction rate is directly proportional to the concentration of the single reactant. researchgate.net For instance, the photodegradation of several 5-nitroimidazoles was found to be a first-order process. researchgate.net The rate of these reactions is typically quantified by a rate constant (k), which is temperature-dependent as described by the Arrhenius equation. researchgate.net
Computational chemistry provides powerful tools to probe both the kinetics and thermodynamics of complex reaction mechanisms. For the related compound metronidazole, the rate constants for its reaction with hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals have been calculated using theoretical models. nih.gov These calculations can yield rate constants that are in good agreement with experimental values. Thermodynamic parameters, such as the Gibbs free energy of reaction (ΔG) and the Gibbs free energy of activation (ΔG‡), can also be determined. A negative ΔG indicates a spontaneous (exothermic) reaction, while ΔG‡ represents the energy barrier that must be overcome for the reaction to occur. nih.gov
The table below presents theoretical kinetic and thermodynamic data for the reaction of metronidazole with the hydroxyl radical, illustrating the types of parameters used to characterize these reactions. nih.gov
| Reaction Pathway | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |
| HO• addition to C5 | 6.84 x 10⁹ | 4.88 | -20.67 |
| H-abstraction from C4-H | 1.14 x 10⁶ | 10.02 | -19.92 |
| H-abstraction from N1-CH₂ | 1.11 x 10⁸ | 7.21 | -30.76 |
Spectroscopic Characterization and Structural Elucidation of Imidazole 1 Acetamide, 5 Ethyl 2 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the molecular structure of Imidazole-1-acetamide, 5-ethyl-2-nitro- by providing information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of Imidazole-1-acetamide, 5-ethyl-2-nitro- is predicted to show distinct signals corresponding to the protons of the ethyl, acetamide (B32628), and imidazole (B134444) moieties. The electron-withdrawing nature of the nitro group and the acetamide substituent significantly influences the chemical shifts of the imidazole ring protons.
The expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the acetamide methylene (B1212753) protons, and a singlet for the remaining proton on the imidazole ring. The integration of these signals would correspond to the number of protons in each group.
Predicted ¹H NMR Data for Imidazole-1-acetamide, 5-ethyl-2-nitro-
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (ethyl) | ~1.2 | Triplet |
| CH₂ (ethyl) | ~2.6 | Quartet |
| CH₂ (acetamide) | ~5.1 | Singlet |
The ¹³C NMR spectrum provides further structural detail by identifying the chemical environment of each carbon atom. The spectrum for Imidazole-1-acetamide, 5-ethyl-2-nitro- would display unique signals for the carbons of the imidazole ring, the ethyl group, and the acetamide group. The deshielding effect of the nitro group is expected to cause a downfield shift for the C2 carbon of the imidazole ring.
Predicted ¹³C NMR Data for Imidazole-1-acetamide, 5-ethyl-2-nitro-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~20 |
| CH₂ (acetamide) | ~50 |
| C5 (imidazole) | ~130 |
| C4 (imidazole) | ~125 |
| C2 (imidazole) | ~150 |
To definitively establish the connectivity of the atoms in Imidazole-1-acetamide, 5-ethyl-2-nitro-, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, for instance, confirming the coupling between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This would be crucial in confirming the connection of the acetamide group to the N1 position of the imidazole ring and the ethyl group to the C5 position. For example, a correlation would be expected between the acetamide methylene protons and the C2 and C5 carbons of the imidazole ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups within Imidazole-1-acetamide, 5-ethyl-2-nitro-.
The IR and Raman spectra would exhibit characteristic bands for the amide and nitro groups. The strong electron-withdrawing nature of the 2-nitroimidazole (B3424786) moiety influences the spectroscopic properties of its derivatives. nih.gov
Amide Group: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1680 cm⁻¹. The N-H bending vibration would also be observable.
Nitro Group: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ region and a symmetric stretch in the 1340-1380 cm⁻¹ range. Theoretical and experimental studies on nitroimidazoles have extensively characterized these vibrational modes. researchgate.net
Characteristic Vibrational Frequencies for Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide | C=O Stretch | 1650 - 1680 |
| Nitro | Asymmetric NO₂ Stretch | 1520 - 1560 |
The imidazole ring itself gives rise to a series of characteristic vibrational modes. These include C-H stretching, C=N stretching, and ring breathing modes. The substitution pattern on the imidazole ring influences the exact frequencies of these vibrations. Studies on the vibrational spectra of imidazole and its derivatives have shown that changes in the molecular structure, such as deprotonation or substitution, lead to clear shifts in the vibrational frequencies. nih.govnih.gov The in-plane and out-of-plane vibrations of the imidazole ring in Imidazole-1-acetamide, 5-ethyl-2-nitro- would provide a fingerprint for its specific substitution pattern.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For Imidazole-1-acetamide, 5-ethyl-2-nitro-, with a molecular formula of C7H10N4O3, the expected monoisotopic mass is approximately 198.0753 g/mol . In ESI-MS, this compound is expected to be detected as protonated molecules [M+H]+ or as adducts with other cations present in the solvent, such as sodium [M+Na]+ or potassium [M+K]+. The predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, can be calculated for these adducts.
Table 1: Predicted ESI-MS Adducts and Collision Cross-Section (CCS) Values for Imidazole-1-acetamide, 5-ethyl-2-nitro-
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 199.0826 | 139.3 |
| [M+Na]+ | 221.0645 | 147.0 |
| [M-H]- | 197.0680 | 140.6 |
| [M+NH4]+ | 216.1091 | 156.5 |
| [M+K]+ | 237.0385 | 141.8 |
This data is based on predicted values and provides a theoretical framework for the expected ESI-MS results. uni.lu
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Studies
Electron ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M+•) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," which is invaluable for structural elucidation.
For nitroimidazole derivatives, the molecular ion peak in EI-MS spectra can sometimes be weak or absent due to extensive fragmentation. The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO2) or parts of it (e.g., NO, O). miamioh.edu In the case of related compounds like 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, fragments are often observed instead of a distinct molecular ion peak.
A plausible fragmentation pathway for Imidazole-1-acetamide, 5-ethyl-2-nitro- would involve initial cleavage of the side chains. Key fragmentation steps could include:
Loss of the acetamide group (-CH2CONH2)
Cleavage of the ethyl group (-CH2CH3)
Loss of the nitro group (-NO2)
Rearrangements and further fragmentation of the imidazole ring.
Table 2: Plausible Fragment Ions in the EI-MS of Imidazole-1-acetamide, 5-ethyl-2-nitro-
| Fragment Ion | Proposed Structure / Loss |
|---|---|
| m/z 152 | [M - NO2]+ |
| m/z 141 | [M - CH2CONH2]+ |
| m/z 169 | [M - C2H5]+ |
This table represents a hypothetical fragmentation pattern based on the general behavior of nitroimidazole compounds under EI-MS.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas.
For Imidazole-1-acetamide, 5-ethyl-2-nitro-, the calculated exact mass of the neutral molecule (C7H10N4O3) is 198.07529 Da. uni.lu HRMS analysis would aim to measure the mass of the molecular ion or a protonated molecule with a high degree of accuracy, typically within a few parts per million (ppm). This allows for the unambiguous confirmation of the elemental formula.
Table 3: Exact Mass Data for Imidazole-1-acetamide, 5-ethyl-2-nitro-
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Neutral Molecule | C7H10N4O3 | 198.07529 |
X-ray Diffraction Analysis for Solid-State Molecular Structure
Based on this, it can be inferred that in the solid state, Imidazole-1-acetamide, 5-ethyl-2-nitro- would likely exhibit a planar imidazole ring with the nitro group being largely coplanar with the ring to maximize resonance stabilization. The acetamide side chain would likely be twisted out of the plane of the imidazole ring. The crystal packing would be stabilized by intermolecular hydrogen bonds, likely involving the amide N-H and C=O groups, as well as weaker C-H···O and C-H···N interactions. nih.govresearchgate.net
Table 4: Expected Crystallographic Parameters for Imidazole-1-acetamide, 5-ethyl-2-nitro- (based on analogous structures)
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P21/c or similar |
| Key Structural Features | Planar imidazole ring |
| Nitro group coplanar with the imidazole ring |
This data is inferred from the crystal structures of closely related nitroimidazole derivatives and serves as a predictive model.
Theoretical and Computational Chemistry Studies of Imidazole 1 Acetamide, 5 Ethyl 2 Nitro
Quantum Chemical Calculations for Electronic Structure and Geometry
Detailed findings from Density Functional Theory (DFT) optimizations and frequency calculations, as well as electronic properties derived from Ab Initio and Semi-Empirical methods for Imidazole-1-acetamide, 5-ethyl-2-nitro-, are not available in the current body of scientific literature.
Density Functional Theory (DFT) Optimizations and Frequency Calculations
No published studies were found that report the optimized geometry, vibrational frequencies, or other parameters for Imidazole-1-acetamide, 5-ethyl-2-nitro- using DFT methods.
Ab Initio and Semi-Empirical Methods for Electronic Properties
There is a lack of research applying Ab Initio or Semi-Empirical computational methods to determine the electronic properties of Imidazole-1-acetamide, 5-ethyl-2-nitro-.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the reactivity and electronic transitions of a molecule, has not been specifically reported for Imidazole-1-acetamide, 5-ethyl-2-nitro-.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
Specific energy values for the HOMO and LUMO of Imidazole-1-acetamide, 5-ethyl-2-nitro- are not documented.
Energy Gap (ΔE) as a Reactivity Indicator
Without HOMO and LUMO energy values, the energy gap (ΔE), a key indicator of chemical reactivity and kinetic stability, cannot be determined for Imidazole-1-acetamide, 5-ethyl-2-nitro-.
Global and Local Reactivity Descriptors
There are no available data on global and local reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, calculated for Imidazole-1-acetamide, 5-ethyl-2-nitro-.
Electrophilicity, Nucleophilicity, Hardness, and Softness Indices
No published data are available.
Molecular Electrostatic Potential (MEP) Mapping
No published data are available.
Simulation of Spectroscopic Properties (NMR, IR)
No published data are available.
Conformational Analysis and Tautomerism of Imidazole-1-acetamide, 5-ethyl-2-nitro-
No published data are available.
Molecular Dynamics Simulations for Intermolecular Interactions
No published data are available.
Rational Design and Synthesis of Imidazole 1 Acetamide, 5 Ethyl 2 Nitro Analogues and Derivatives
Strategic Modifications at the Acetamide (B32628) Side Chain
The acetamide side chain at the N-1 position of the imidazole (B134444) ring is a prime target for strategic modifications to influence the molecule's properties. The synthesis of such derivatives often starts with the alkylation of a 2-nitroimidazole (B3424786) core with a suitable bromoacetate (B1195939) ester, followed by hydrolysis to the corresponding carboxylic acid. This acid serves as a versatile intermediate for a variety of amide coupling reactions. nih.gov
One common strategy involves the introduction of different functional groups to the terminal amide nitrogen. For instance, coupling the carboxylic acid intermediate with various amines can introduce moieties designed to alter solubility, cell permeability, or target interaction. Research on related 2-nitroimidazoles has shown the synthesis of N-substituted acetamides, such as N-benzyl derivatives. nih.gov Another approach involves modifying the acetyl group itself. For example, fluorinated analogues like 2-fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide have been synthesized by reacting the corresponding amine precursor with fluoroacetyl chloride. nih.gov This type of modification can impact the electronic properties and metabolic stability of the side chain.
More complex modifications include appending larger functional units to the acetamide group. This is particularly relevant in the development of diagnostic agents. For example, a 2-nitroimidazole-1-acetamide core has been conjugated to a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator. nih.gov The synthesis involved creating an amide bond between the carboxylic acid of the nitroimidazole moiety and an amine-functionalized chelator, yielding a molecule capable of coordinating with metallic radioisotopes for imaging purposes. nih.gov
Exploration of Variations on the 5-Ethyl Substituent
Research into related compounds, such as those based on a 5-methyl-2-nitroimidazole core, provides a template for these explorations. For instance, the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-fluoroacetate demonstrates the viability of a 5-alkyl substituent in conjunction with a modified N-1 side chain. nih.gov The general approach to synthesizing 5-alkyl-nitroimidazoles involves multi-step sequences starting from simpler imidazole precursors, followed by nitration and alkylation steps.
The exploration of variations could include:
Homologation: Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains to systematically probe the effect of size and lipophilicity.
Branching: Introducing branched alkyl groups (e.g., isopropyl) to assess the impact of steric bulk near the nitro group.
Functionalization: Incorporating functional groups onto the alkyl chain, such as hydroxyl or fluoro groups, to introduce polarity and potential new interaction sites.
While specific literature on the systematic variation of the 5-ethyl group in "Imidazole-1-acetamide, 5-ethyl-2-nitro-" is limited, the principles of medicinal chemistry suggest that such modifications would be a logical step in optimizing the compound's activity profile. The impact of these changes would be evaluated through subsequent SAR studies.
Systematic Introduction of Additional Substituents on the Imidazole Core
Beyond modifying the existing side chains, the systematic introduction of additional substituents onto the imidazole core itself offers another avenue for creating analogues with novel properties. The C-4 position of the 5-ethyl-2-nitroimidazole scaffold is the most accessible site for further functionalization. Introducing substituents at this position can profoundly alter the electronic properties of the ring, which can, in turn, affect the reduction potential of the nitro group—a key parameter for the biological activity of many nitroimidazoles.
Common strategies for the functionalization of the imidazole core include:
Halogenation: The introduction of halogen atoms (e.g., Cl, Br, F) at the C-4 position can modulate the electron-withdrawing nature of the ring system. Halogenated imidazoles are often synthesized from corresponding amino-imidazole precursors via Sandmeyer-type reactions.
Nitration: While the C-2 position is already nitrated, further nitration under harsh conditions could potentially lead to di-nitro derivatives, though this is often challenging and can lead to ring instability.
Alkylation/Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are powerful methods for introducing new carbon-carbon bonds at specific positions on heterocyclic rings, provided a suitable handle (like a halogen) is first installed.
These modifications allow for the creation of a diverse library of compounds where the steric and electronic properties of the imidazole core are systematically varied. The resulting analogues would then be subjected to biological evaluation to determine the impact of these C-4 substituents on the desired activity.
Structure-Reactivity Relationship (SAR) Studies in Derivatized Imidazoles
Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to the Imidazole-1-acetamide, 5-ethyl-2-nitro- scaffold translate into changes in biological or chemical activity. For many 2-nitroimidazole derivatives, their utility as radiosensitizers or hypoxia-selective cytotoxins is linked to their electron affinity and potential to be reduced in low-oxygen environments.
SAR studies on related 2-nitroimidazole series have revealed several key principles. For instance, in a series of 2-nitroimidazoles designed as radiosensitizers, it was found that there is a correlation between the compound's alkylating potential and its in vivo activity. nih.gov Analogues that were designed with side chains capable of alkylating biomolecules after nitro-reduction tended to show greater efficacy. nih.gov
A hypothetical SAR study on derivatives of Imidazole-1-acetamide, 5-ethyl-2-nitro- could involve generating a data table that correlates structural modifications with a measurable outcome, such as hypoxic cytotoxicity (often expressed as an IC50 value under hypoxic vs. normoxic conditions).
Table 1: Illustrative SAR Data for Hypothetical 2-Nitroimidazole Derivatives
| Compound ID | C5-Substituent | N1-Acetamide Modification | Hypoxic Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia) |
|---|---|---|---|
| Parent | -CH₂CH₃ | -CH₂CONH₂ | 15 |
| Analog A | -CH₃ | -CH₂CONH₂ | 12 |
| Analog B | -CH₂CH₂CH₃ | -CH₂CONH₂ | 18 |
| Analog C | -CH₂CH₃ | -CH₂CONHCH₂Ph | 25 |
Note: The data in this table is hypothetical and for illustrative purposes only.
From such a table, one might conclude that increasing the alkyl chain length at C-5 (Analog B) or adding a lipophilic benzyl (B1604629) group to the acetamide side chain (Analog C) increases hypoxic selectivity. These insights are critical for guiding the next cycle of rational drug design.
Synthesis of Radiolabeled Analogs for Chemical Probe Development
The synthesis of radiolabeled analogues of Imidazole-1-acetamide, 5-ethyl-2-nitro- is crucial for their development as chemical probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These probes are invaluable for non-invasively studying biological processes, such as tumor hypoxia.
The strategy for radiolabeling depends on the chosen radionuclide. For PET imaging, fluorine-18 (B77423) ([¹⁸F]) is a commonly used isotope. The synthesis of [¹⁸F]-labeled 2-nitroimidazoles often involves introducing a suitable leaving group (like tosylate or bromide) into a precursor molecule, which can then be displaced by [¹⁸F]fluoride. nih.gov For example, the synthesis of N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([¹⁸F]FBNA) was achieved by the radiofluorination of a precursor containing a different leaving group. koreascience.kr
Another advanced strategy involves chelator-based radiolabeling. A bifunctional chelator, such as NOTA, can be covalently attached to the nitroimidazole scaffold. nih.gov This chelator can then firmly bind a metallic radioisotope. The synthesis of Al¹⁸F-NOTA-NI involved reacting the NOTA-conjugated nitroimidazole precursor with a solution of aluminum chloride and [¹⁸F]fluoride. nih.gov
For SPECT imaging, technetium-99m ([⁹⁹m]Tc) is a workhorse isotope. Labeling with [⁹⁹m]Tc can be achieved by designing ligands that incorporate a 2-nitroimidazole moiety and a chelating core that can coordinate with the technetium metal. Isocyanide-containing 2-nitroimidazole derivatives have been synthesized for this purpose, as the isocyanide group serves as an excellent ligand for the [⁹⁹m]Tc(I) core. mdpi.com The synthesis of these probes involves coupling an isocyanide-containing carboxylic acid with an amino-functionalized 2-nitroimidazole. mdpi.com These radiolabeled analogues enable the visualization and quantification of target engagement in vivo, providing essential data for drug development and diagnostics.
Advanced Research Perspectives and Chemical Applications
Imidazole-1-acetamide, 5-ethyl-2-nitro- as a Versatile Chemical Synthon
Imidazole-1-acetamide, 5-ethyl-2-nitro- holds considerable potential as a versatile chemical synthon, a building block used to introduce specific structural motifs into a target molecule during chemical synthesis. nih.govnih.govnih.gov The reactivity of this compound is dictated by the interplay of its functional groups: the 2-nitro group, the 5-ethyl group, the 1-acetamide side chain, and the imidazole (B134444) ring itself.
The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the imidazole ring, affecting its reactivity in both electrophilic and nucleophilic substitution reactions. mdpi.comnih.gov This group can be reduced to an amino group, which can then be further functionalized, opening pathways to a variety of derivatives. nih.gov For instance, the resulting amino-imidazole can be a precursor for the synthesis of fused heterocyclic systems or for the introduction of pharmacologically active moieties.
The acetamide (B32628) group at the N-1 position provides a handle for further chemical modification. The amide bond can be hydrolyzed to yield the corresponding amine, or the methylene (B1212753) group adjacent to the carbonyl can be functionalized. This allows for the extension of the side chain or the attachment of other molecular fragments. researchgate.netzu.edu.jo
The imidazole ring itself is a privileged structure in medicinal chemistry and can participate in various chemical transformations. nih.govnih.govresearchgate.net It can act as a nucleophile or be deprotonated to form an imidazolate anion for subsequent reactions. The ethyl group at the C-5 position, while relatively inert, can influence the steric and electronic environment of the ring, which can be a factor in directing the outcome of chemical reactions.
The synthesis of functionalized nitroimidazole scaffolds is a topic of ongoing research, with various methods being developed to introduce a wide range of substituents onto the imidazole core. nih.govresearchgate.netmdpi.com These synthetic strategies often involve multi-step sequences that allow for the precise placement of functional groups, highlighting the modular nature of these compounds as synthons.
Table 1: Potential Synthetic Transformations of Imidazole-1-acetamide, 5-ethyl-2-nitro-
| Functional Group | Potential Reaction | Product Type |
| 2-Nitro Group | Reduction | 2-Aminoimidazole derivative |
| 1-Acetamide Group | Hydrolysis | 1-(Aminoethyl)imidazole derivative |
| Imidazole Ring | N-Alkylation (at N-3) | Quaternary imidazolium (B1220033) salt |
| Imidazole Ring | Electrophilic Substitution | C-4 substituted imidazole derivative |
Exploration in Materials Science for Optical and Electronic Properties
The exploration of imidazole-based compounds in materials science is a growing field, and Imidazole-1-acetamide, 5-ethyl-2-nitro- possesses structural features that suggest potential for interesting optical and electronic properties. The imidazole ring is an electron-rich heterocycle, and its combination with an electron-withdrawing nitro group can lead to significant intramolecular charge transfer (ICT) characteristics. nih.govresearchgate.net
Computational studies on nitroimidazole derivatives have shown that the 2-nitroimidazole (B3424786) moiety plays a crucial role in determining their spectroscopic properties. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the electronic and optical properties of such molecules, including their absorption and emission spectra. researchgate.net Studies on 4-nitroimidazole (B12731) have utilized DFT to analyze its vibrational, electronic, and optical characteristics. researchgate.net Such computational approaches could be applied to Imidazole-1-acetamide, 5-ethyl-2-nitro- to predict its potential as a material for optical applications.
The functionalization of single-walled carbon nanotubes with imidazole derivatives has been shown to alter their electronic properties, as evidenced by cyclic voltammetry measurements. researchgate.net This suggests that Imidazole-1-acetamide, 5-ethyl-2-nitro- could potentially be used to modify the surfaces of conductive materials to tailor their electronic behavior. The ability of the imidazole ring to coordinate with metal ions also opens up possibilities for the creation of metal-organic frameworks (MOFs) with unique electronic and optical characteristics.
Table 2: Predicted Influence of Functional Groups on Material Properties
| Functional Group | Influence on Properties | Potential Application |
| 2-Nitro Group | Intramolecular Charge Transfer, Red-shifted absorption | Nonlinear optics, Dyes |
| Imidazole Ring | Coordination with metals, π-π stacking | Metal-Organic Frameworks, Organic electronics |
| 1-Acetamide Group | Hydrogen bonding capability | Self-assembling materials |
Research into Catalytic Roles of Imidazole-Based Structures
The imidazole ring is a fundamental component of many enzymatic active sites, such as in the amino acid histidine, where it participates in acid-base and nucleophilic catalysis. nih.govnih.gov This inherent catalytic nature of the imidazole moiety has inspired research into the use of imidazole-based structures as catalysts in synthetic organic chemistry.
The imidazole group can act as a general acid or base catalyst, facilitating reactions by proton transfer. nih.gov It can also function as a nucleophilic catalyst by attacking an electrophilic center to form a reactive intermediate. nih.gov While the specific compound Imidazole-1-acetamide, 5-ethyl-2-nitro- has not been extensively studied for its catalytic properties, the presence of the imidazole core suggests a potential, albeit likely modulated, for such activity.
The strong electron-withdrawing nature of the 2-nitro group would significantly decrease the basicity and nucleophilicity of the imidazole ring compared to unsubstituted imidazole. This would likely diminish its effectiveness as a general base or a direct nucleophilic catalyst in many standard reactions. However, this altered electronic character could be advantageous in specific catalytic cycles where a less basic but still catalytically active site is required.
In a different context, nitroimidazole antibiotics have been the subject of studies on their degradation through catalytic ozonation. deswater.com For instance, nano-magnesium hydroxide (B78521) has been shown to be an effective catalyst for the ozonation of nitroimidazole antibiotics. deswater.com While this research focuses on the decomposition of these compounds, it highlights the interaction of the nitroimidazole structure with catalytic surfaces.
It is also conceivable that metal complexes of Imidazole-1-acetamide, 5-ethyl-2-nitro- could exhibit catalytic activity. The imidazole ring can act as a ligand, and the electronic properties of the resulting metal complex could be tuned by the substituents on the imidazole ring, potentially leading to novel catalysts for various organic transformations.
Investigative Studies in Corrosion Inhibition Mechanisms
Imidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in different corrosive environments. researchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the imidazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
The adsorption process can involve both physical and chemical interactions. mdpi.com The lone pair of electrons on the nitrogen atoms of the imidazole ring, as well as the π-electrons of the aromatic system, can interact with the vacant d-orbitals of the metal atoms, leading to chemisorption. researchgate.netsioc-journal.cn The formation of this adsorbed layer blocks the active sites for corrosion and hinders the electrochemical reactions of metal dissolution and hydrogen evolution.
For Imidazole-1-acetamide, 5-ethyl-2-nitro-, several structural features would contribute to its potential as a corrosion inhibitor:
Imidazole Ring: The primary anchoring group for adsorption onto the metal surface.
Nitrogen and Oxygen Atoms: The presence of multiple heteroatoms (nitrogen in the ring and amide, oxygen in the nitro and amide groups) provides additional centers for coordination with the metal surface.
Molecular Size: A larger molecular size can lead to greater surface coverage, enhancing the protective barrier.
The adsorption of nitroimidazole antibiotics on various materials has been studied, indicating the affinity of the nitroimidazole structure for surfaces. researchgate.netresearchgate.netsioc-journal.cn The adsorption mechanism can be influenced by factors such as the pH of the solution and the nature of the metal surface. It is often proposed that interactions such as hydrogen bonding between the nitro group of the nitroimidazole and the surface can play a role. researchgate.net The acetamide group, with its ability to participate in hydrogen bonding, could further enhance the adsorption process.
Table 3: Factors Influencing Corrosion Inhibition by Imidazole-1-acetamide, 5-ethyl-2-nitro-
| Structural Feature | Role in Corrosion Inhibition |
| Imidazole Ring | Adsorption on metal surface via N atoms and π-electrons |
| Nitrogen and Oxygen Atoms | Multiple adsorption sites for enhanced binding |
| -NO2 and -C(O)NH2 groups | Potential for hydrogen bonding with the surface |
| Molecular Structure | Formation of a protective film blocking corrosive species |
Role in Advanced Chemical Biology Probes
The nitroimidazole scaffold is of significant interest in the development of advanced chemical biology probes, particularly for imaging and studying hypoxic environments, which are characteristic of many solid tumors. researchgate.netnih.govnih.gov The mechanism of action of these probes relies on the selective reduction of the nitro group under low-oxygen conditions. nih.govnih.gov
2-Nitroimidazoles, upon entering a cell, undergo a one-electron reduction. In the presence of normal oxygen levels (normoxia), the resulting radical anion is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions, the radical anion can undergo further reduction, leading to the formation of highly reactive species that covalently bind to intracellular macromolecules. nih.gov This trapping mechanism allows for the accumulation of the probe in hypoxic tissues.
If the nitroimidazole probe is labeled with a reporter group, such as a radionuclide for Positron Emission Tomography (PET) or a fluorophore, the areas of hypoxia can be visualized. Several 2-nitroimidazole derivatives have been synthesized and evaluated as PET radioligands for tumor imaging. nih.govnih.govnih.gov
Imidazole-1-acetamide, 5-ethyl-2-nitro- possesses the key 2-nitroimidazole core required for hypoxia selectivity. The acetamide side chain provides a convenient point for the attachment of various reporter groups or other functionalities. For example, derivatives of 2-(2-nitro-1H-imidazol-1-yl)acetamide have been synthesized with fluorine-18 (B77423) for use as PET tracers. nih.govnih.gov The synthesis often involves coupling the carboxylic acid precursor, 2-(2-nitro-1H-imidazol-1-yl)acetic acid, with a suitable amine-containing reporter moiety. nih.gov
The versatility of the imidazole ring and its amenability to chemical modification make it a valuable platform for designing sophisticated chemical biology probes. By altering the substituents on the imidazole ring, properties such as solubility, pharmacokinetics, and the reactivity of the probe can be fine-tuned.
Table 4: Components of a Potential Hypoxia Probe Based on Imidazole-1-acetamide, 5-ethyl-2-nitro-
| Component | Function |
| 2-Nitroimidazole Core | Hypoxia-selective trapping |
| 1-Acetamide Linker | Attachment point for reporter groups |
| Reporter Group (e.g., 18F, Fluorophore) | Signal generation for imaging |
| 5-Ethyl Group | Modification of lipophilicity and pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
